molecular formula C24H18N2O4S B2834048 (4-Oxo-4h-benzo[4,5]thiazolo[3,2-a]pyrimidin-2-yl)methyl 2-(6,7-dihydro-5h-indeno[5,6-b]furan-3-yl)acetate

(4-Oxo-4h-benzo[4,5]thiazolo[3,2-a]pyrimidin-2-yl)methyl 2-(6,7-dihydro-5h-indeno[5,6-b]furan-3-yl)acetate

Cat. No.: B2834048
M. Wt: 430.5 g/mol
InChI Key: FYYJXLAIXCDPGS-UHFFFAOYSA-N
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Description

The compound "(4-Oxo-4h-benzo[4,5]thiazolo[3,2-a]pyrimidin-2-yl)methyl 2-(6,7-dihydro-5h-indeno[5,6-b]furan-3-yl)acetate" is a synthetic heterocyclic molecule featuring a benzothiazolopyrimidinone core linked via a methyl ester to an indeno-furan acetic acid moiety.

Properties

IUPAC Name

(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S/c27-22-11-17(25-24-26(22)19-6-1-2-7-21(19)31-24)13-30-23(28)10-16-12-29-20-9-15-5-3-4-14(15)8-18(16)20/h1-2,6-9,11-12H,3-5,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYJXLAIXCDPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC=C3CC(=O)OCC4=CC(=O)N5C6=CC=CC=C6SC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Synthetic Routes: The synthesis of WAY-647229 likely involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.

    Reaction Conditions: These reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

    Industrial Production Methods: Industrial production of WAY-647229 would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring consistency and quality control throughout the process.

Chemical Reactions Analysis

WAY-647229 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: WAY-647229 can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives and analogs of WAY-647229.

Scientific Research Applications

WAY-647229 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-647229 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, it is likely that WAY-647229 exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

  • Target Compound: The benzothiazolo[3,2-a]pyrimidinone core is a bicyclic system with a sulfur atom in the thiazole ring and a pyrimidinone oxygen.
  • Thiadiazolo-Pyrimidine Analogs : describes a thiadiazolo[3,2-a]pyrimidine derivative with a phenyl substituent and carboxamide group. The replacement of sulfur in the thiadiazole ring (vs. thiazole in the target compound) alters electronic properties, which could influence solubility and target affinity .

Substituent Effects

  • Target Compound: The indeno-furan acetic acid group introduces a bulky, lipophilic substituent, likely enhancing membrane permeability but possibly reducing aqueous solubility.
  • Antibacterial Analogs: highlights compound 4, a steroid derivative with potent activity against H. pylori (80.5% inhibition at 100 µM). While structurally distinct, the indeno-furan group in the target compound may similarly interact with bacterial membranes or enzymes, suggesting a plausible antimicrobial mechanism .

Bioactivity and Mechanisms

Antimicrobial Potential

  • Compound 4 () : Exhibits 80.5% inhibition of H. pylori strain 51 at 100 µM, with a MIC50 of 72 µM. Its steroid backbone and functional groups may disrupt bacterial cell integrity .
  • Target Compound: The benzo-thiazolo-pyrimidinone core is structurally analogous to quinolones, which target DNA gyrase. If the target compound shares this mechanism, it could show broad-spectrum antibacterial activity.

Enzyme Modulation

  • Sulforaphane () : A broccoli-derived compound that inhibits cartilage-degrading enzymes. While the target compound lacks a natural product backbone, its fused aromatic system could similarly modulate enzymatic activity (e.g., via π-π interactions) .

Comparative Data Table

Property Target Compound Thiadiazolo-Pyrimidine () Compound 4 ()
Core Structure Benzo[4,5]thiazolo[3,2-a]pyrimidinone Thiadiazolo[3,2-a]pyrimidine Steroid derivative with indeno-furan
Key Substituents Indeno-furan acetic acid methyl ester Phenyl, carboxamide Acetylated steroid side chain
Bioactivity Hypothesized antimicrobial (structural analogy) Not reported 80.5% H. pylori inhibition at 100 µM
Synthetic Route Likely esterification/heterocycle condensation Amine-carboxylate coupling Natural product isolation
Analytical Methods NMR, IR, potential X-ray crystallography (SHELX) NMR, IR, MS 1H NMR, MS/MS, CEA-LC/MS

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Oxo-4h-benzo[4,5]thiazolo[3,2-a]pyrimidin-2-yl)methyl 2-(6,7-dihydro-5h-indeno[5,6-b]furan-3-yl)acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclocondensation of thiazolo-pyrimidine precursors with indeno-furan acetic acid derivatives. Key steps include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for heterocyclic ring formation .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to facilitate annulation reactions .
    • Validation : Monitor intermediates via TLC and final product purity via HPLC (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions in the thiazolo-pyrimidine and indeno-furan moieties. For example, aromatic protons in the 6.5–8.5 ppm range confirm fused-ring systems .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O ester) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different in vitro assays?

  • Methodological Answer :

  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) and cell lines (e.g., HeLa or MCF-7 for anticancer assays) to minimize variability .
  • Mechanistic redundancy checks : Combine enzymatic assays (e.g., kinase inhibition) with transcriptomic profiling to validate target engagement .
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) to isolate compound-specific effects .

Q. What experimental designs are suitable for studying the environmental fate of this compound, given its structural complexity?

  • Methodological Answer :

  • Split-plot designs : Adapt methodologies from environmental toxicology studies (e.g., randomized blocks with abiotic/biotic subplots) to assess degradation pathways .
  • Analytical workflows :
  • Abiotic degradation : Use HPLC-UV to monitor hydrolysis products under varying pH (3–10) and light exposure .
  • Biotic degradation : Incubate with soil microbiota and analyze metabolites via LC-MS/MS .

Q. How can computational modeling complement experimental data in predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic stability .
  • QSAR models : Corrogate thiazolo-pyrimidine substituent electronegativity with logP values to optimize blood-brain barrier permeability .

Data Analysis and Methodological Challenges

Q. What strategies address discrepancies in crystallographic vs. spectroscopic structural data for this compound?

  • Methodological Answer :

  • Cross-validation : Compare X-ray crystallography data (e.g., bond lengths/angles) with NMR-derived NOE correlations to resolve stereochemical ambiguities .
  • Dynamic NMR : Use variable-temperature ¹H NMR to study conformational flexibility in solution that may deviate from solid-state structures .

Q. How should researchers design dose-escalation studies for in vivo toxicity assessment?

  • Methodological Answer :

  • OECD Guidelines : Follow Test No. 423 (acute oral toxicity) with staggered dosing (5, 50, 300 mg/kg) in rodent models .
  • Endpoint criteria : Monitor serum biomarkers (ALT/AST for hepatotoxicity) and histopathology of liver/kidney tissues .

Environmental and Ecological Impact

Q. What methodologies quantify the compound’s bioaccumulation potential in aquatic ecosystems?

  • Methodological Answer :

  • Bioconcentration factor (BCF) assays : Expose zebrafish (Danio rerio) to 0.1–10 ppm concentrations for 28 days, followed by LC-MS analysis of tissue residues .
  • QSAR-based predictions : Use EPI Suite to estimate log Kow and prioritize experimental testing for high-risk derivatives .

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